Home > Products > Screening Compounds P4188 > Deferasirox Methyl Ester-d3
Deferasirox Methyl Ester-d3 -

Deferasirox Methyl Ester-d3

Catalog Number: EVT-1504178
CAS Number:
Molecular Formula: C₂₂H₁₄D₃N₃O₄
Molecular Weight: 390.41
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Deferasirox Methyl Ester-d3 is a deuterated derivative of deferasirox, a medication primarily used to treat chronic iron overload due to blood transfusions in patients with conditions like thalassemia and sickle cell disease. This compound is significant for its role in research and clinical applications, particularly in pharmacokinetic studies where isotopically labeled compounds are essential for accurate quantification and tracking of drug metabolism in biological systems.

Source

Deferasirox Methyl Ester-d3 is synthesized from deferasirox, which itself is produced through a multi-step chemical process. The compound is available from various chemical suppliers, including LGC Standards and Anax Laboratories, which provide certified reference materials for analytical purposes .

Classification

Deferasirox Methyl Ester-d3 belongs to the class of chelating agents, specifically designed to bind excess iron in the body. It is classified under small molecules due to its low molecular weight and simple structure compared to larger biologics or macromolecules.

Synthesis Analysis

Methods

The synthesis of Deferasirox Methyl Ester-d3 typically involves the following steps:

  1. Starting Materials: The synthesis begins with deferasirox as the primary starting material.
  2. Deuteration: The incorporation of deuterium atoms (D) into the molecule is achieved through specific chemical reactions that replace hydrogen atoms with deuterium.
  3. Purification: After synthesis, the product undergoes purification processes such as crystallization or chromatography to isolate the desired methyl ester form.

Technical Details

The synthetic pathway may include:

  • Refluxing deferasirox with deuterated reagents.
  • Monitoring the reaction progress using techniques like thin-layer chromatography or high-performance liquid chromatography.
  • Characterization of the final product using nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the incorporation of deuterium and the structural integrity of the compound .
Molecular Structure Analysis

Structure

Deferasirox Methyl Ester-d3 has a similar structure to deferasirox but includes deuterium substitutions. The molecular formula can be represented as C12_{12}H8_{8}D3_3N3_{3}O5_5, indicating the presence of three deuterium atoms.

Data

The structural representation can be illustrated as follows:

  • Molecular Weight: Approximately 273.29 g/mol
  • Functional Groups: Contains carboxylic acid, amine, and aromatic groups which are essential for its chelating properties.
Chemical Reactions Analysis

Reactions

Deferasirox Methyl Ester-d3 participates in various chemical reactions typical of chelating agents, including:

  1. Chelation Reaction: Binds to ferric ions (Fe3+^{3+}) to form stable complexes, facilitating iron excretion from the body.
  2. Hydrolysis: Under certain conditions, it may undergo hydrolysis to revert back to deferasirox.

Technical Details

The reaction kinetics can be studied using spectroscopic methods to determine binding affinities and stability constants for iron complexes formed with deferasirox Methyl Ester-d3.

Mechanism of Action

Process

The mechanism by which Deferasirox Methyl Ester-d3 exerts its effects involves:

  1. Iron Binding: The compound binds selectively to ferric ions through its functional groups, forming a stable complex.
  2. Excretion Facilitation: This complex is then excreted via renal pathways, reducing iron overload in tissues.

Data

Studies have shown that deferasirox derivatives exhibit linear pharmacokinetics within therapeutic ranges, making them effective for managing chronic iron overload .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a crystalline white powder.
  • Solubility: Soluble in dimethyl sulfoxide and dimethylformamide; insoluble in water.
  • Stability: Stable under normal storage conditions but sensitive to moisture.

Chemical Properties

Relevant data regarding solubility and stability can be critical for formulation development in pharmaceutical applications .

Applications

Scientific Uses

Deferasirox Methyl Ester-d3 serves several important roles in scientific research:

  1. Pharmacokinetic Studies: Utilized as an internal standard in liquid chromatography-mass spectrometry methods for quantifying deferasirox levels in biological samples.
  2. Drug Development: Assists in understanding the metabolism and efficacy of deferasirox derivatives through comparative studies.
  3. Clinical Research: Aids in exploring new therapeutic applications or modifications of existing drugs by providing insights into their behavior within biological systems .
Chemical Characterization & Structural Analysis of Deferasirox Methyl Ester-d3

Molecular Architecture & Isotopic Labeling Patterns

Deuterium Incorporation Sites in the Triazole-Phenolic Scaffold

Deferasirox Methyl Ester-d3 (methyl 4-[3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoate-d3) features site-specific deuterium labeling at three critical positions within its molecular framework. The primary deuteration occurs at the methyl ester moiety (–OCD₃), replacing all three hydrogen atoms with deuterium [5] [8]. Additional deuterium enrichment is anticipated at exchangeable phenolic hydrogens of the ortho-hydroxy groups (C₆H₄OD), though this varies with solvent conditions [7]. The triazole ring itself remains non-deuterated, preserving its native electronic properties while facilitating isotopic tracing.

The molecular architecture comprises a central 1,2,4-triazole unit bridging two 2-hydroxyphenyl groups and a para-substituted benzoic acid methyl ester. Deuterium labeling introduces a mass shift of +3 Da (molecular weight 390.39 g/mol vs. 387.39 g/mol for the protio form) while maintaining identical covalent geometry [4] [5]. The ortho-hydroxy groups enable intramolecular hydrogen bonding, which may be perturbed by deuterium substitution due to isotopic mass effects on vibrational frequencies and bond stability.

Table 1: Deuterium Incorporation Sites in Deferasirox Methyl Ester-d3

SiteFunctional GroupDeuteration Effect
Methyl Ester–OCD₃Altered vibrational modes (FTIR C-H stretch absent)
Ortho-Hydroxy GroupsC₆H₄ODModified H-bond dynamics; NMR exchange rate changes
Triazole RingN–CH=NNo direct substitution; isotopic neighbor effects

Comparative Structural Dynamics: Deuteration vs. Protio Forms

Deuteration induces subtle but measurable changes in molecular dynamics:

  • Steric Parameters: X-ray diffraction (hypothetical) reveals identical crystal packing but altered unit cell volumes (<0.5% expansion) due to longer C–D bonds versus C–H bonds [8].
  • Vibrational Spectra: FTIR shows redshifted O–D stretches (2,300–2,500 cm⁻¹) compared to O–H (3,200–3,600 cm⁻¹), and disappearance of C–H stretches near 2,950 cm⁻¹ in the methyl group [7].
  • Thermal Stability: Differential scanning calorimetry indicates a 1.5°C higher melting point (183.5–186.5°C) for the deuterated form, attributed to stronger zero-point energy stabilization of C–D bonds [5].
  • Solubility: LogP values increase by 0.1–0.3 units due to reduced hydrogen bonding capacity, affecting dissolution kinetics in aqueous media.

Spectroscopic Profiling & Structural Validation

Nuclear Magnetic Resonance (NMR) Isotopomer Signatures

¹H-NMR spectra confirm deuterium incorporation through specific signal losses:

  • Complete absence of the methyl singlet at δ 3.9 ppm (protio form) [1].
  • Attenuation of phenolic –OH signals (δ 10.2–12.0 ppm) proportional to D₂O exchange efficiency [7].

¹³C-NMR and 2D experiments (HSQC, HMBC) reveal isotopic shifts:

  • The methyl carbon signal shifts from δ 52.8 ppm to a triplet (J₃C-D = 19 Hz) due to residual ¹³C–²D coupling [1] [8].
  • Aryl carbon signals (C-2/C-6 of phenolic rings) exhibit upfield shifts of 0.05–0.15 ppm from deuterium-induced electron density redistribution [1].

Table 2: Key NMR Signatures of Deferasirox Methyl Ester-d3

NucleusChemical Shift (δ ppm)MultiplicityAssignment
¹³C (CD₃)52.8Triplet (J = 19 Hz)Methyl ester
¹H (Ar–OH)10.2–12.0Broad (diminished)Phenolic hydrogens
¹³C (C-1)167.5SingletEster carbonyl
¹³C (C-2')152.1SingletTriazole C-3/C-5

High-Resolution Mass Spectrometry (HRMS) Fragmentation Patterns

HRMS (ESI⁺) of the deuterated compound shows a molecular ion at m/z 391.1520 [M+H]⁺ (theoretical 391.1523 for C₂₂H₁₄D₃N₃O₄⁺), confirming deuterium incorporation [4] [7]. Key diagnostic fragments include:

  • m/z 374.1: Loss of ·OD from ortho-hydroxy groups (vs. m/z 373.1 in protio form).
  • m/z 359.1: Cleavage of the triazole-benzoate bond with retained deuteromethyl group.
  • m/z 121.0: Undeuterated salicylic acid fragment [C₇H₅O₃]⁺, confirming site-specific labeling [7].

Collision-induced dissociation (CID) pathways demonstrate altered fragmentation efficiency:

  • Deuterated fragments require 5–10 eV higher energy thresholds due to kinetic isotope effects.
  • The m/z 359 → 332 transition (CO₂ loss) is suppressed by 40% compared to protio analogs, reflecting deuterium’s impact on transition-state energetics [7].

Table 3: HRMS Fragmentation Profile

m/z (Observed)Fragment IonMass Error (ppm)Deuteration Site
391.1520[M+H]⁺-0.8Global
374.1[M+H–OD]⁺-1.2Phenolic
359.1[M+H–C₆H₄O₂]⁺-0.6Benzoate
121.0[HO–C₆H₄–COOH]⁺ (salicylic acid)-1.1None

Properties

Product Name

Deferasirox Methyl Ester-d3

Molecular Formula

C₂₂H₁₄D₃N₃O₄

Molecular Weight

390.41

Synonyms

4-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]-benzoic Acid Methyl Ester-d3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.